1,3,5-Triazin-2-amine, 4,6-dichloro-N-[2-(1H-pyrazol-1-yl)phenyl]-
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Overview
Description
1,3,5-Triazin-2-amine, 4,6-dichloro-N-[2-(1H-pyrazol-1-yl)phenyl]- is a heterocyclic compound that belongs to the triazine family. This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms at positions 1, 3, and 5. The compound also features two chlorine atoms at positions 4 and 6, and an amine group at position 2. Additionally, it has a phenyl group substituted with a pyrazole ring at the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazin-2-amine, 4,6-dichloro-N-[2-(1H-pyrazol-1-yl)phenyl]- typically involves the following steps:
Starting Materials: The synthesis begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and 2-(1H-pyrazol-1-yl)aniline.
Substitution Reaction: The first step involves the substitution of one chlorine atom in cyanuric chloride with the amine group of 2-(1H-pyrazol-1-yl)aniline.
Reaction Conditions: The reaction mixture is typically heated to a temperature range of 70-80°C to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance reaction rates and yields. Microwave-assisted synthesis can significantly reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazin-2-amine, 4,6-dichloro-N-[2-(1H-pyrazol-1-yl)phenyl]- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alcohols.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
Scientific Research Applications
1,3,5-Triazin-2-amine, 4,6-dichloro-N-[2-(1H-pyrazol-1-yl)phenyl]- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3,5-Triazin-2-amine, 4,6-dichloro-N-[2-(1H-pyrazol-1-yl)phenyl]- involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazin-2-amine, 4,6-dichloro-N-ethyl-: This compound has an ethyl group instead of the pyrazole-substituted phenyl group.
1,3,5-Triazin-2-amine, 4,6-dichloro-N-morpholino-: This compound features a morpholine ring instead of the pyrazole-substituted phenyl group.
Uniqueness
1,3,5-Triazin-2-amine, 4,6-dichloro-N-[2-(1H-pyrazol-1-yl)phenyl]- is unique due to the presence of the pyrazole-substituted phenyl group, which imparts distinct chemical and biological properties. This substitution enhances its antimicrobial activity and makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
669073-90-9 |
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Molecular Formula |
C12H8Cl2N6 |
Molecular Weight |
307.14 g/mol |
IUPAC Name |
4,6-dichloro-N-(2-pyrazol-1-ylphenyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C12H8Cl2N6/c13-10-17-11(14)19-12(18-10)16-8-4-1-2-5-9(8)20-7-3-6-15-20/h1-7H,(H,16,17,18,19) |
InChI Key |
XHACTZWZEXXEHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=NC(=N2)Cl)Cl)N3C=CC=N3 |
Origin of Product |
United States |
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